Methyl palmitate is a saturated C16 fatty acid methyl ester (FAME) that serves as a critical intermediate in oleochemical synthesis and a high-performance bio-based material [1]. Characterized by a melting point of approximately 30°C and a high latent heat of fusion (~205 J/g), it transitions between solid and liquid states near ambient human comfort temperatures [2]. Unlike free fatty acids, the esterified structure of methyl palmitate eliminates acidic corrosion, making it highly processable in catalytic reactors and fuel systems. Its fully saturated hydrocarbon chain provides exceptional oxidative stability and a high cetane number, positioning it as a premium blending component for biodiesel and a superior precursor for the synthesis of cetyl alcohol and specialized surfactants [3].
Substituting methyl palmitate with its free acid counterpart, palmitic acid, introduces severe material incompatibility; the free acid is corrosive to non-noble metal catalysts during hydrogenation and has a much higher melting point (~63°C), which completely disqualifies it from low-temperature thermal energy storage applications [1]. Conversely, replacing it with unsaturated FAMEs like methyl oleate or methyl linoleate drastically reduces oxidative stability and lowers the cetane number, leading to rapid fuel degradation and poor ignition quality[2]. Furthermore, substituting with longer-chain saturated esters like methyl stearate increases both viscosity and the phase-change temperature (~39°C), pushing the material out of the optimal thermal regulation window for building wallboards and textiles [3].
In biodiesel formulation, the degree of unsaturation directly dictates fuel stability and ignition delay. Methyl palmitate (C16:0) demonstrates a remarkably high cetane number of approximately 74.3 to 77.4, significantly outperforming unsaturated analogs like methyl oleate (C18:1), which has a cetane number of ~59, and methyl linoleate (C18:2) at ~38[1]. Furthermore, the relative rate of oxidation for saturated esters like methyl palmitate is negligible compared to methyl oleate (relative rate = 1) and methyl linoleate (relative rate = 41)[2]. This makes methyl palmitate a critical procurement choice for upgrading the stability and combustion profile of mixed-feedstock biodiesels.
| Evidence Dimension | Cetane number and relative oxidation rate |
| Target Compound Data | Methyl Palmitate (Cetane ~74.3, near-zero relative oxidation) |
| Comparator Or Baseline | Methyl Oleate (Cetane ~59, relative oxidation = 1) |
| Quantified Difference | ~25% higher cetane number and vastly superior oxidative stability due to the absence of double bonds. |
| Conditions | Standard ASTM D613 cetane engine testing and oxidative stability assays. |
Buyers formulating premium biodiesel or fuel additives must procure saturated esters like methyl palmitate to meet strict long-term storage stability and ignition quality standards.
For thermal energy storage (TES) in building materials, the phase transition temperature must align with human comfort zones (20–30°C). Methyl palmitate offers a melting point of ~30°C and a high latent heat of fusion of ~205 J/g [1]. In contrast, free palmitic acid melts at ~63°C, rendering it useless for ambient temperature regulation, while methyl stearate melts at ~39°C [2]. When formulated into eutectic mixtures (e.g., with lauric or decanoic acid), methyl palmitate successfully depresses the melting point to exactly 20–25.6°C while retaining >200 J/g of latent heat capacity [1].
| Evidence Dimension | Melting point and latent heat of fusion |
| Target Compound Data | Methyl Palmitate (Melting point ~30°C, Latent heat ~205 J/g) |
| Comparator Or Baseline | Palmitic Acid (Melting point ~63°C) and Methyl Stearate (~39°C) |
| Quantified Difference | Shifts the phase transition downward by ~33°C compared to the free acid and ~9°C compared to the C18 ester, maintaining >200 J/g energy density. |
| Conditions | Differential Scanning Calorimetry (DSC) of pure compounds and eutectic mixtures. |
Essential for materials engineers procuring bio-based PCMs for smart buildings or textiles, where phase changes must occur precisely at room temperature.
The synthesis of high-value cetyl alcohol via catalytic hydrogenation requires precursors that do not degrade the catalyst. Using methyl palmitate over non-noble metal catalysts (such as Ni-VOx/TiO2) achieves 100% conversion and up to 95% selectivity for cetyl alcohol under mild conditions (210–220°C, 4.0 MPa H2) [1]. Procuring the esterified form (methyl palmitate) instead of free palmitic acid prevents the acidic leaching and deactivation of transition metal active sites, which is a major operational bottleneck in industrial hydrodeoxygenation workflows [2].
| Evidence Dimension | Catalyst compatibility and product selectivity |
| Target Compound Data | Methyl Palmitate (100% conversion, 95% cetyl alcohol selectivity, non-corrosive) |
| Comparator Or Baseline | Palmitic Acid (Corrosive to non-noble metals, requires harsher conditions) |
| Quantified Difference | Enables the use of economical Ni-based catalysts with >90% selectivity under mild conditions without acid-induced catalyst degradation. |
| Conditions | Hydrogenation over Ni-VOx/TiO2 at 210–220°C and 4.0 MPa H2. |
Allows chemical manufacturers to use cheaper, non-noble metal catalysts for fatty alcohol production, significantly reducing reactor maintenance and catalyst replacement costs.
Directly following from its ideal ~30°C melting point and >200 J/g latent heat, methyl palmitate is highly recommended for procurement in the manufacturing of thermal energy storage wallboards and microencapsulated smart textiles. It can be easily blended with lauric or decanoic acid to create eutectic mixtures that perfectly target the 20–25°C human comfort zone without the supercooling issues seen in salt hydrates [1].
Because it possesses a cetane number exceeding 74 and near-zero oxidative degradation rates, methyl palmitate is the optimal blending component to upgrade low-quality, highly unsaturated biodiesels (such as those derived from safflower or soybean oil). It ensures the final fuel blend meets stringent ASTM standards for ignition delay and long-term storage stability [2].
In industrial oleochemistry, methyl palmitate is the preferred precursor for the selective hydrogenation to cetyl alcohol. Its ester linkage protects sensitive, non-noble metal catalysts (like Ni or Cu) from the acidic corrosion that would otherwise occur if free palmitic acid were used, enabling high-yield, continuous-flow production under mild reactor conditions [3].
Irritant